![molecular formula C8H12N2O2S2 B2362117 Cyclohexyl 1,2,3-thiadiazol-5-yl sulfone CAS No. 338759-85-6](/img/structure/B2362117.png)
Cyclohexyl 1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied . A new process was observed, producing the target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .Molecular Structure Analysis
Cyclohexyl 1,2,3-thiadiazol-5-yl sulfide, a related compound, contains a total of 25 bonds; 13 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 sulfide .Scientific Research Applications
Corrosion Inhibition
CHTS may serve as a corrosion inhibitor for metals. Its adsorption on metal surfaces can protect against corrosion, making it relevant for industrial coatings, pipelines, and metal structures.
These six applications highlight the diverse potential of Cyclohexyl 1,2,3-thiadiazol-5-yl sulfone. Further research and development will uncover additional uses and optimize its properties for various scientific and industrial contexts .
Mechanism of Action
Target of Action
Cyclohexyl 1,2,3-thiadiazol-5-yl sulfone (CHTS) is a heterocyclic compound with a nitrogen-sulfur ring system. It is structurally similar to Thidiazuron (TDZ), a well-known inhibitor of cytokinin oxidase/dehydrogenase (CKX) . CKX is an enzyme that catalyzes the degradation of cytokinins, a class of plant hormones that regulate a wide range of essential processes in plants . Therefore, it is plausible that CHTS may also target CKX.
Mode of Action
TDZ inhibits CKX, thereby increasing the lifetime of cytokinins and their effects in plants . Given the structural similarity, CHTS might interact with CKX in a similar manner, inhibiting its activity and thus enhancing the effects of cytokinins.
Biochemical Pathways
Cytokinins influence a wide range of essential processes in plants, including cell division, shoot and root development, seed and fruit development, germination, senescence, and response to environmental stresses . By inhibiting CKX and thus increasing cytokinin activity, CHTS could potentially affect all these processes.
Result of Action
The molecular and cellular effects of CHTS’s action would likely be an increase in the processes regulated by cytokinins, given its potential role as a CKX inhibitor. This could include increased cell division, shoot and root development, and other processes influenced by cytokinins .
properties
IUPAC Name |
5-cyclohexylsulfonylthiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12,8-6-9-10-13-8)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYLUCZWKRLCAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CN=NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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